methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
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Overview
Description
Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate include other esters with dimethylamino and methoxy groups, such as:
- Methyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate
- Ethyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H15NO4 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5- |
InChI Key |
YOMXMNVCBBDQDO-ALCCZGGFSA-N |
Isomeric SMILES |
CN(C)/C=C(/C(=O)COC)\C(=O)OC |
Canonical SMILES |
CN(C)C=C(C(=O)COC)C(=O)OC |
Origin of Product |
United States |
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